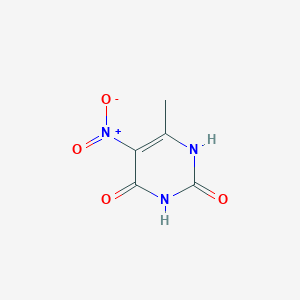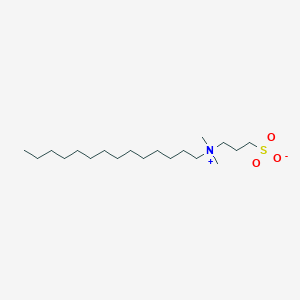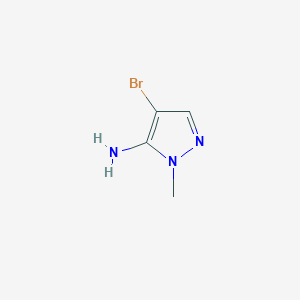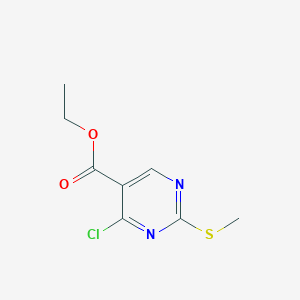![molecular formula C14H13N5O2S2 B014283 S-[2-(4-Azidosalicylamido)etiltio]-2-tiopirimidina CAS No. 164575-82-0](/img/structure/B14283.png)
S-[2-(4-Azidosalicylamido)etiltio]-2-tiopirimidina
Descripción general
Descripción
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine, also known as S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine, is a useful research compound. Its molecular formula is C14H13N5O2S2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fotoentrecruzamiento proteína-proteína
“S-[2-(4-Azidosalicylamido)etiltio]-2-tiopirimidina” (AET) se puede utilizar en el fotoentrecruzamiento proteína-proteína específico del sitio para identificar dominios proteicos vecinos dentro de un complejo multiproteico . Esto puede ser particularmente útil en el estudio de la estructura y la función de proteínas complejas.
Radioyodación
El residuo 4-azidosalicylamido en AET permite la radioyodación . Esto se puede utilizar en diversas aplicaciones de investigación, como el seguimiento de la distribución de una proteína en un organismo o la detección de la proteína en un blot o en un gel.
Formación de enlaces disulfuro escindidos
AET contiene un residuo 2-tiopiridilil, que permite la incorporación específica de cisteína a la proteína a través de un enlace disulfuro escindido . Esto puede ser útil en estudios donde se necesita un enlace temporal, o donde se están estudiando los efectos de la formación y la escisión del enlace en la función de la proteína.
Entrecruzamiento fotoactivable
El residuo 4-azidosalicylamido en AET también permite el entrecruzamiento fotoactivable . Esto se puede utilizar para estudiar las interacciones entre proteínas y otras moléculas, como el ADN o el ARN, en condiciones controladas.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be a radioionatable, cleavable, photoactivable cross-linking agent . This suggests that it may interact with a variety of biological molecules, depending on the specific experimental conditions.
Mode of Action
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine acts as a cross-linking agent . It forms covalent bonds between different molecules, thereby altering their physical and chemical properties. The compound is photoactivable, meaning it becomes reactive when exposed to light. It is also cleavable, allowing the cross-links to be broken under certain conditions .
Result of Action
The molecular and cellular effects of S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine’s action depend on the specific molecules it cross-links . By forming covalent bonds between different molecules, it can alter their structure and function, potentially leading to changes in cellular processes.
Action Environment
The action of S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine can be influenced by various environmental factors . For example, its photoactivable nature means that light exposure can trigger its reactivity. Additionally, the cleavability of the cross-links it forms could be influenced by factors such as pH and temperature.
Propiedades
IUPAC Name |
4-azido-2-hydroxy-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c15-19-18-10-4-5-11(12(20)9-10)14(21)17-7-8-22-23-13-3-1-2-6-16-13/h1-6,9,20H,7-8H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELWNIMQOUETBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402768 | |
| Record name | S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164575-82-0 | |
| Record name | S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine interact with proteins and what are the downstream effects?
A1: S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET) interacts with proteins through a two-step process. First, the 2-thiopyridyl group forms a cleavable disulfide bond with cysteine residues. [] This allows for targeted incorporation of AET into proteins. Second, upon exposure to UV light, the 4-azidosalicylamido group becomes photoactivated and forms covalent cross-links with nearby molecules. [] This cross-linking allows researchers to study protein-protein interactions and identify neighboring protein domains within multiprotein complexes. []
Q2: What are the structural characteristics of AET?
A2: While the provided abstract doesn't explicitly state the molecular formula or weight of AET, it does mention a key structural characteristic: a relatively short linker arm between the 2-thiopyridyl moiety and the 4-azidosalicylamido moiety. [] This short linker arm distinguishes AET from a similar compound, S-[2-[N-[4-(4-azidosalicylamido)butyl]carbomoyl]ethylthio]-2-thiopyridine (APDP). [] The short linker arm may influence the cross-linking efficiency and specificity of AET compared to compounds with longer linkers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)
